5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C13H10FN3S2 . Its molecular weight is 291.4 g/mol . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.4 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Structural and Vibrational Properties in Antiviral Applications
Isothiazole derivatives, including those similar to 5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile, have been studied for their structural, topological, and vibrational properties. These properties contribute to their antiviral activities. The high polarity of these compounds may explain their effectiveness in traversing biological membranes, enhancing their antiviral properties (Romani et al., 2015).
Synthesis in Heterocyclic Chemistry
Studies have focused on the efficient synthesis of isothiazole derivatives, which can serve as strategic intermediates for other compounds. This includes work on catalyst- and solvent-free synthesis techniques and microwave-assisted processes, demonstrating the versatility of isothiazole derivatives in synthetic chemistry (Moreno-Fuquen et al., 2019).
Application in Antiviral Research
Isothiazole derivatives have shown broad antiviral spectrum activity, particularly against human rhinovirus (HRV) and other viruses. These compounds have been synthesized with varying structural modifications to enhance their antiviral properties, demonstrating their potential in therapeutic applications (Cutrì et al., 2002).
Electrosynthesis of Sulfur-Containing Compounds
The electrosynthesis of sulfur-containing compounds from vinyl sulfones has been studied using isothiazole derivatives. This method is characterized by the elimination of a phenylsulfonyl group, showing the potential of isothiazole compounds in electrosynthetic applications (Kunugi et al., 1999).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Its potential applications in scientific research suggest it may have diverse mechanisms of action depending on the context.
Properties
IUPAC Name |
5-[(E)-2-(4-fluoroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S2/c1-18-13-11(8-15)12(19-17-13)6-7-16-10-4-2-9(14)3-5-10/h2-7,16H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFHXWDHYZMQF-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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